N-(2-chloropyridin-4-yl)nitramide
CAS No.: 14432-13-4
Cat. No.: VC20975323
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14432-13-4 |
---|---|
Molecular Formula | C5H4ClN3O2 |
Molecular Weight | 173.56 g/mol |
IUPAC Name | N-(2-chloropyridin-4-yl)nitramide |
Standard InChI | InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8) |
Standard InChI Key | DRJOOIQTFYPKPR-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1N[N+](=O)[O-])Cl |
Canonical SMILES | C1=CN=C(C=C1N[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Nomenclature
Basic Identification
N-(2-chloropyridin-4-yl)nitramide is uniquely identified through several standardized chemical identifiers. These identifiers ensure precise recognition of the compound across different chemical databases and research publications.
Identifier Type | Value |
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CAS Number | 14432-13-4 |
PubChem CID | 581432 |
Molecular Formula | C₅H₄ClN₃O₂ |
IUPAC Name | N-(2-chloropyridin-4-yl)nitramide |
InChIKey | DRJOOIQTFYPKPR-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature and commercial catalogs, including 2-Chloro-N-nitropyridin-4-amine, 2-Chloro-4-nitroaminopyridine, and 2-CHLORO-4-N-NITRO(AMINOPYRIDINE) .
Structural Characteristics
The molecular structure of N-(2-chloropyridin-4-yl)nitramide consists of a 2-chloropyridine ring with a nitramide group attached at the 4-position. This arrangement contributes to its unique chemical properties and reactivity patterns.
The compound has the following structural representations:
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SMILES notation: C1=CN=C(C=C1NN+[O-])Cl
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InChI: InChI=1S/C5H4ClN3O2/c6-5-3-4(1-2-7-5)8-9(10)11/h1-3H,(H,7,8)
Physical and Chemical Properties
Physical Properties
N-(2-chloropyridin-4-yl)nitramide exhibits distinctive physical properties that are important for its handling, storage, and application in research settings. These properties have been determined through both experimental measurements and computational predictions.
Property | Value | Method |
---|---|---|
Molecular Weight | 173.56 g/mol | Computed |
Density | 1.573 g/cm³ | Measured |
Boiling Point | 317.4°C at 760 mmHg | Predicted |
Melting Point | 148°C (decomposition) | Measured |
Flash Point | 145.8°C | Predicted |
Appearance | Solid at room temperature | Observed |
Exact Mass | 172.9992041 Da | Computed |
pKa | 4.89±0.30 | Predicted |
These physical characteristics indicate that N-(2-chloropyridin-4-yl)nitramide is a stable solid under standard laboratory conditions, with a relatively high boiling point and thermal stability .
Chemical Properties
The chemical behavior of N-(2-chloropyridin-4-yl)nitramide is influenced by its functional groups and electronic structure. The compound contains several key structural features that determine its reactivity:
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donor Count | 1 | Affects solubility and intermolecular interactions |
Hydrogen Bond Acceptor Count | 4 | Enhances potential for hydrogen bonding |
Rotatable Bond Count | 1 | Indicates limited conformational flexibility |
XLogP3-AA | 2 | Suggests moderate lipophilicity |
Polar Surface Area (PSA) | ~70.74 | Indicates potential for membrane permeability |
LogP | 1.93480 | Reflects partition between octanol/water phases |
The presence of a chlorine atom at the 2-position of the pyridine ring creates an electron-withdrawing effect that influences the electronic distribution across the molecule. The nitramide group (-NHNO₂) contains both a nitrogen-nitrogen bond and nitrogen-oxygen bonds, which contribute to the compound's reactivity patterns and potential for participating in various chemical transformations .
Synthesis and Preparation
The synthesis of N-(2-chloropyridin-4-yl)nitramide can be accomplished through several routes, with the most common approach involving the nitration of 2-chloropyridine followed by the formation of the nitramide functional group.
Synthesis Methodology
A typical synthetic route involves the following key steps:
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Starting with 2-chloropyridine as the base material
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Controlled nitration under specific temperature conditions (typically 0-5°C)
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Formation of the nitramide group through additional reaction steps
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Purification of the final product through recrystallization or chromatographic techniques
The synthesis requires careful control of reaction parameters, including:
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Temperature regulation (often maintained around 0-5°C for the nitration step)
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Precise stoichiometric ratios of reagents
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Control of reaction time to maximize yield and minimize side reactions
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Appropriate selection of solvents based on solubility characteristics
Spectral Information and Analysis
Mass Spectrometry Data
Mass spectrometry provides valuable information about the fragmentation pattern of N-(2-chloropyridin-4-yl)nitramide, which can be used for its identification and confirmation of structure. Gas chromatography-mass spectrometry (GC-MS) data from the NIST database indicates:
Parameter | Value |
---|---|
Total Peaks | 100 |
m/z Top Peak | 127 |
m/z 2nd Highest | 100 |
m/z 3rd Highest | 129 |
NIST Number | 213513 |
Library | Main library |
This spectral fingerprint serves as a reliable identifier for the compound in analytical studies .
Related Compounds and Structural Analogs
Understanding the relationship between N-(2-chloropyridin-4-yl)nitramide and structurally similar compounds provides context for its chemical behavior and potential applications.
Structural Isomers
A notable structural analog is 2-Chloro-5-nitropyridin-4-amine (CAS: 2604-39-9), which shares the same molecular formula (C₅H₄ClN₃O₂) but differs in the position of functional groups. This isomer has:
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A nitro group at the 5-position rather than a nitramide group at the 4-position
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Different physical properties, including a higher melting point (190-191°C vs. 148°C for N-(2-chloropyridin-4-yl)nitramide)
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Different chemical reactivity due to the altered electronic distribution
Related Compounds
PubChem records indicate that N-(2-chloropyridin-4-yl)nitramide has:
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2 compounds sharing the same parent structure
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6 compounds classified as mixtures, components, or neutralized forms
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Multiple similar compounds based on 2D and 3D structural similarity searches
These relationships highlight the compound's position within a broader family of heterocyclic compounds containing pyridine rings with various substituents.
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